

Application Notes and Protocols: Niobium Fluoride in Materials Science

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Compound of Interest

Compound Name: *Niobium fluoride*

CAS No.: 12778-06-2

Cat. No.: B12642470

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This document provides a detailed overview of the applications of **niobium fluoride** compounds (e.g., NbF_5 , NbO_2F) in materials science. It includes comparative data, detailed experimental protocols, and process visualizations to support research and development activities.

Application: Lewis Acid Catalysis in Organic Synthesis

Niobium(V) fluoride (NbF_5) is a powerful and versatile Lewis acid catalyst used in a variety of organic transformations.^{[1][2]} Its high efficiency, mild reaction conditions, and low catalyst loadings make it an attractive alternative to traditional catalysts.^{[1][3]} A notable application is the cyanosilylation of aldehydes, a key reaction for forming cyanohydrins, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.^{[4][5]}

Data Presentation: Comparative Catalyst Performance

The following table summarizes the performance of NbF₅ in the cyanosilylation of benzaldehyde and compares it with other common Lewis acid catalysts.

Catalyst	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time	Yield (%)	Reference
NbF ₅	0.5	Solvent-free	Room Temp.	10 min	>95	[4],[5]
BF ₃ ·OEt ₂	10	CH ₂ Cl ₂	Room Temp.	1 h	90	[3]
Sc(OTf) ₃	1.0	CH ₂ Cl ₂	Room Temp.	2 h	92	[3]
AlCl ₃	100	Dichloromethane	Room Temp.	1 h	95	[1]
FeCl ₃	100	Dichloromethane	Room Temp.	3 h	85	[1]

Experimental Protocol: NbF₅-Catalyzed Cyanosilylation of Aldehydes

This protocol describes a general, solvent-free procedure for the cyanosilylation of aldehydes using NbF₅. [4][5]

Materials:

- Niobium(V) fluoride (NbF₅)
- Aldehyde (e.g., benzaldehyde)
- Trimethylsilyl cyanide (TMSCN)
- Round-bottom flask or reaction vial
- Magnetic stirrer and stir bar

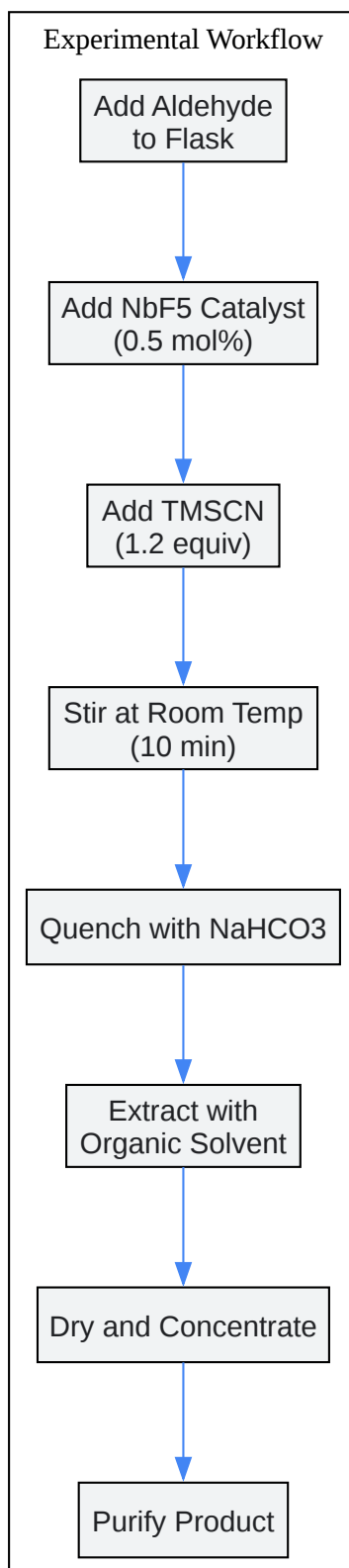
- Standard glassware for workup (separatory funnel, flasks)
- Organic solvent for extraction (e.g., ethyl acetate)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Rotary evaporator

Procedure:

- **Catalyst Preparation:** Add the desired aldehyde (1.0 mmol) to a clean, dry reaction flask equipped with a magnetic stir bar.
- **Catalyst Addition:** Add NbF_5 (0.005 mmol, 0.5 mol%) to the flask.
- **Reagent Addition:** Under a fume hood, carefully add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise to the mixture while stirring.
- **Reaction:** Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching and Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO_3 .
- **Extraction:** Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, a cyanohydrin silyl ether, can be purified by column chromatography if necessary.

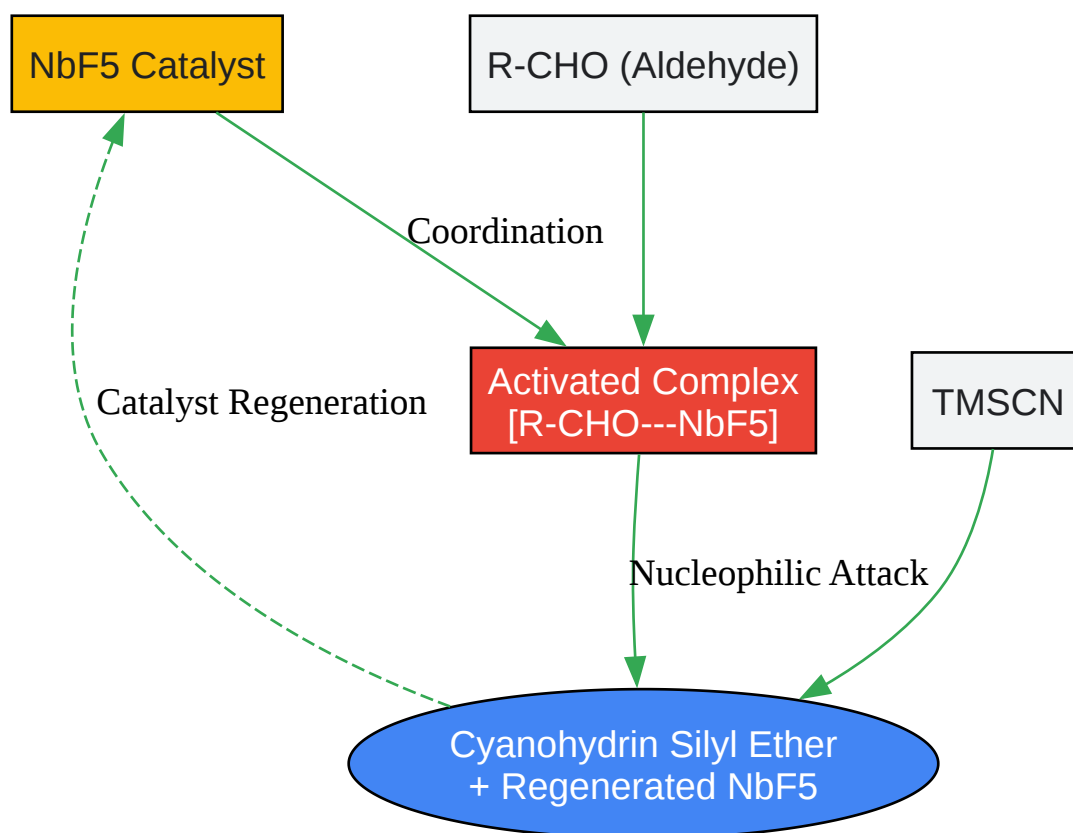
Visualization: Catalytic Cycle and Workflow

The following diagrams illustrate the proposed catalytic cycle for the cyanosilylation reaction and the general experimental workflow.



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Caption: General workflow for NbF₅-catalyzed cyanosilylation.



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Caption: Proposed catalytic cycle for cyanosilylation.

Application: Synthesis of 2D Niobium Carbide (MXene)

Niobium carbide MXenes (e.g., Nb₂CT_x) are a class of 2D materials with excellent electrical conductivity and a large surface area, making them promising for energy storage, catalysis, and sensor applications.[6] They are typically synthesized by selectively etching the 'A' layer (commonly aluminum) from a parent MAX phase material (e.g., Nb₂AlC) using a fluoride-containing solution.[6][7]

Data Presentation: Comparison of MXene Synthesis Etchants

MAX Phase	Etchant Solution	Temperature (°C)	Time (h)	Outcome	Reference
Nb ₂ AlC	50% aq. Hydrofluoric Acid (HF)	55	90	Nb ₂ CT _x nanosheets	[8]
Nb ₂ AlC / Nb ₄ AlC ₃	LiF + HCl (MILD method)	50	96	Multilayer Nb ₂ CT _x / Nb ₄ C ₃ T _x	[7]
Nb ₂ AlC	Electrochemical Etching (Fluoride-Free)	Room Temp.	-	Fluoride-free Nb ₂ CT _x	[9],[8]

Experimental Protocol: MXene (Nb₂CT_x) Synthesis via MILD Method

This protocol details the "MILD" (Minimally Intensive Layer Delamination) method, which uses lithium fluoride and hydrochloric acid as an in situ HF generator, offering a safer alternative to concentrated HF.[7]

Materials:

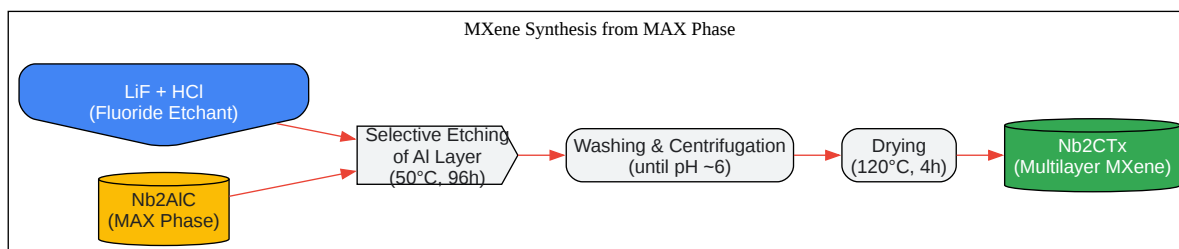
- Niobium Aluminum Carbide (Nb₂AlC) MAX phase powder
- Lithium Fluoride (LiF)
- Hydrochloric Acid (HCl, 37%)
- Deionized (DI) water
- Plastic or Teflon beaker
- Magnetic stirrer and stir bar

- Centrifuge and centrifuge tubes
- Oven

Procedure:

- **Reaction Setup:** In a plastic or Teflon beaker, add 1 g of Nb₂AlC MAX phase powder and 1 g of LiF.
- **Etching:** Slowly and carefully add 8.5 mL of 37% HCl to the powder mixture while stirring. Caution: This reaction generates HF in situ. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
- **Reaction Conditions:** Heat the stirring mixture to 50 °C and maintain for 96 hours. The solution will turn dark as the aluminum is etched away.
- **Washing and Neutralization:** After the reaction, allow the mixture to cool. Begin the washing process by adding DI water, centrifuging the suspension at ~2750 rpm for 5 minutes, and decanting the acidic supernatant.
- **Repeat Washing:** Repeat the washing step (resuspending in DI water, centrifuging, and decanting) until the pH of the supernatant is approximately 6.
- **Drying:** Once neutralized, collect the resulting multilayer MXene powder and dry it in an oven at 120 °C for 4 hours.
- **Exfoliation (Optional):** To obtain delaminated single or few-layer MXene nanosheets, the dried powder can be redispersed in DI water and sonicated, followed by centrifugation to separate the exfoliated sheets in the supernatant from the un-exfoliated sediment.

Visualization: MXene Synthesis Workflow



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Caption: Workflow for the synthesis of Nb₂CT_x MXene.

Application: Energy Storage Materials

Niobium-based materials, including niobium oxyfluoride (NbO₂F), are emerging as promising candidates for electrode materials in next-generation energy storage devices like lithium-ion batteries.[10] Their unique crystal structures can facilitate high-rate capability and long cycle life.

Data Presentation: Electrochemical Performance of Niobium-Based Anodes

The table below compares the electrochemical properties of niobium oxyfluoride with different polymorphs of niobium pentoxide (Nb₂O₅) when used as anode materials in lithium-ion batteries.

Material	Specific Capacity (mAh/g)	Operating Voltage (V vs. Li/Li ⁺)	Cycling Stability	Reference
NbO ₂ F	~200-250	1.5 - 1.8	Good	[10]
T-Nb ₂ O ₅	~200	1.0 - 3.0	Excellent	[10]
H-Nb ₂ O ₅	~190	1.0 - 3.0	High Rate Capability	[10]
B-Nb ₂ O ₅	~225	1.0 - 3.0	Moderate	[10]

Experimental Protocol: Synthesis of Niobium Oxyfluoride (Nb₃O₇F)

This protocol describes a solid-state synthesis method for niobium oxyfluoride by reacting niobium pentoxide with Polytetrafluoroethylene (PTFE) as the fluorinating agent.[11]

Materials:

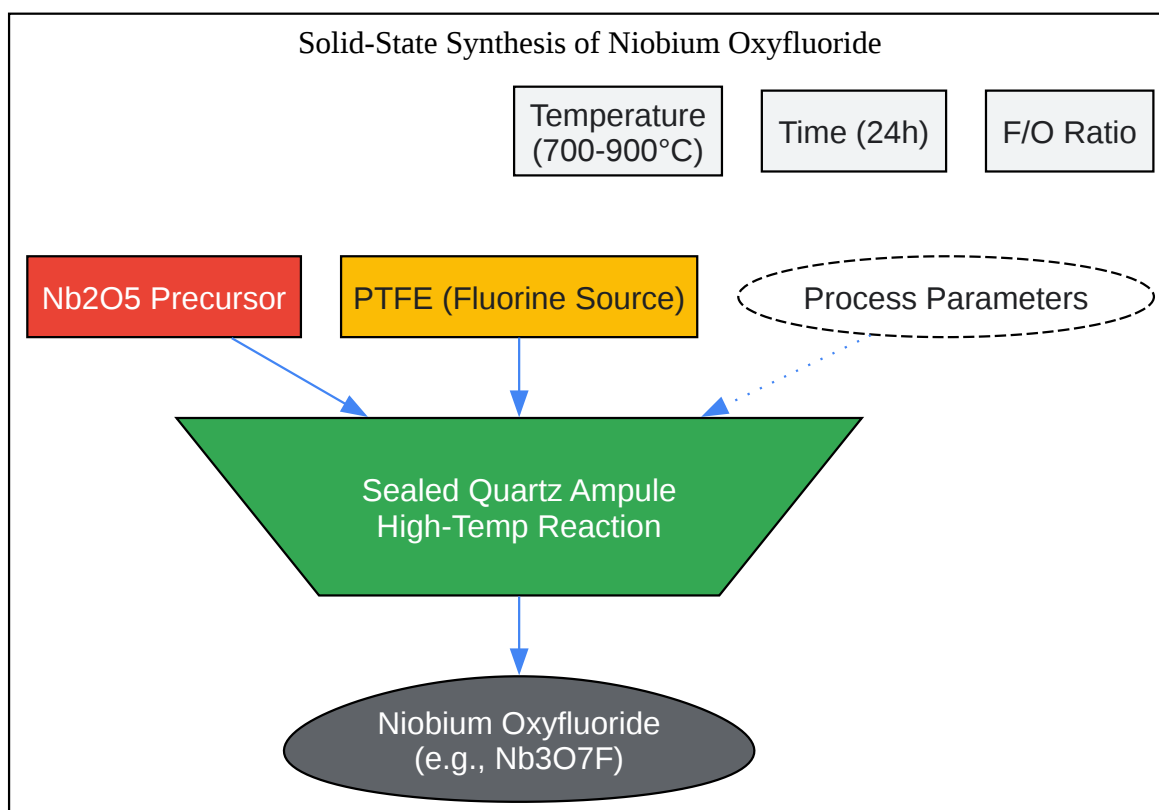
- Niobium(V) oxide (Nb₂O₅) powder
- Polytetrafluoroethylene (PTFE) powder
- Quartz ampule and quartz container
- Vacuum sealing equipment
- High-temperature tube furnace

Procedure:

- Sample Preparation: Pelletize the starting Nb₂O₅ oxide powder.
- Ampule Setup: Place the Nb₂O₅ pellet into a quartz ampule. Separately, place the PTFE powder into a smaller quartz container and place it inside the same ampule. The nominal F/O ratio can be adjusted by varying the amount of PTFE.

- **Evacuation and Sealing:** Evacuate the quartz ampule to create a vacuum and then seal it.
- **Heat Treatment:** Place the sealed ampule in a tube furnace and heat it to the desired reaction temperature (e.g., 700-900 °C) for 24 hours.[\[11\]](#)
- **Cooling and Collection:** After the reaction period, cool the ampule down to room temperature. Carefully break the ampule in a well-ventilated area to retrieve the synthesized niobium oxyfluoride product, which may appear bluish-black.[\[11\]](#)
- **Characterization:** Analyze the product using X-ray Diffraction (XRD) to confirm the crystal structure and phase purity of the synthesized niobium oxyfluoride (e.g., $\text{Nb}_3\text{O}_7\text{F}$, $\text{Nb}_5\text{O}_{12}\text{F}$).[\[11\]](#)

Visualization: Logical Relationship for Material Synthesis



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Caption: Key factors in the synthesis of niobium oxyfluoride.

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